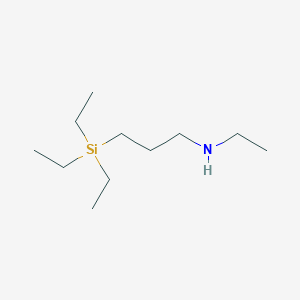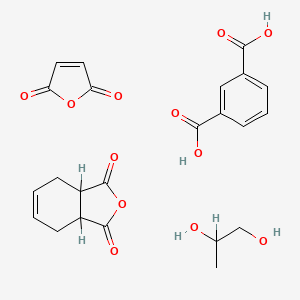![molecular formula C27H22ClN3O4 B14634750 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione CAS No. 56532-67-3](/img/structure/B14634750.png)
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione is a complex organic compound known for its unique structural properties This compound belongs to the family of benzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline derivatives, which are characterized by their polycyclic aromatic structure
Métodos De Preparación
The synthesis of 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, alkylating agents, and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione has a wide range of scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Photonics: The compound’s photophysical properties make it suitable for use in photonic devices and materials.
Medicinal Chemistry: Research is ongoing to explore the potential of this compound as a therapeutic agent, particularly in the treatment of certain types of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione involves its interaction with specific molecular targets and pathways. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its electronic properties enable it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cell death in cancer cells .
Comparación Con Compuestos Similares
When compared to other similar compounds, such as benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone and bisbenzimidazo[2,1-b:2’,1’-i]benzo[lmn][3,8]phenanthroline-8,17-dione, 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione stands out due to its unique substituents, which confer distinct electronic and photophysical properties. These differences make it particularly suitable for specific applications in organic electronics and medicinal chemistry .
Propiedades
Número CAS |
56532-67-3 |
|---|---|
Fórmula molecular |
C27H22ClN3O4 |
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
17-(3-butoxypropyl)-6-chloro-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione |
InChI |
InChI=1S/C27H22ClN3O4/c1-2-3-12-35-13-4-11-30-25(32)17-7-6-16-22-19(9-8-18(23(17)22)26(30)33)27(34)31-21-10-5-15(28)14-20(21)29-24(16)31/h5-10,14H,2-4,11-13H2,1H3 |
Clave InChI |
FMOOUOXPMHKXAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=NC6=C(N5C4=O)C=CC(=C6)Cl)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


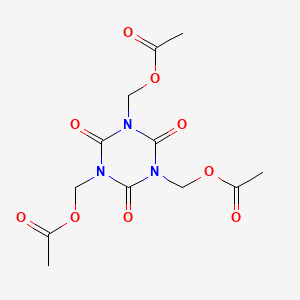
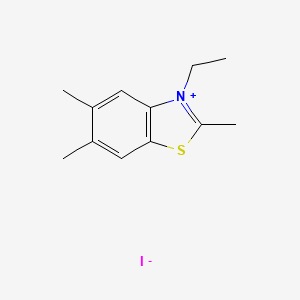
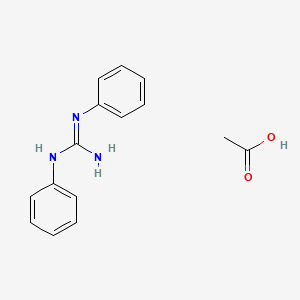
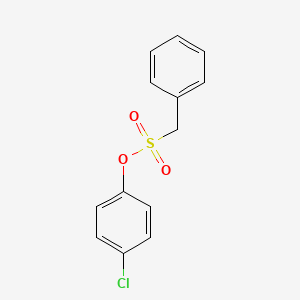
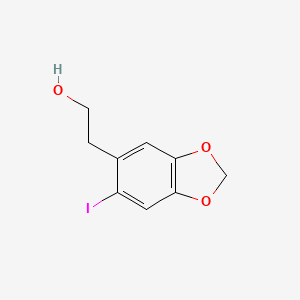
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)

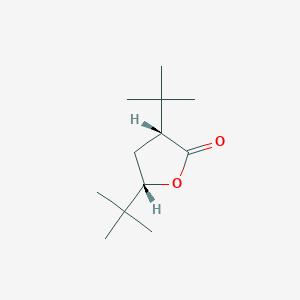
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
